3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one
Description
Properties
IUPAC Name |
1,2,3,4-tetrahydropyrimido[2,1-b]quinazolin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c15-10-8-4-1-2-5-9(8)13-11-12-6-3-7-14(10)11/h1-2,4-5H,3,6-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDKSPSOTVXJEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC3=CC=CC=C3C(=O)N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173513 | |
| Record name | 6H-Pyrimido(2,1-b)quinazolin-6-one, 1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24802551 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
19801-37-7 | |
| Record name | 6H-Pyrimido(2,1-b)quinazolin-6-one, 1,2,3,4-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019801377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6H-Pyrimido(2,1-b)quinazolin-6-one, 1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Optimization
Key parameters include:
-
Catalyst concentration : 5–10% (v/v) formic acid maximizes cyclization efficiency.
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Temperature : Reactions conducted at 80–100°C for 6–8 hours achieve >85% conversion.
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Substrate substitution : Electron-donating groups on the phenyl ring enhance reaction rates by stabilizing the transition state through resonance.
Mechanistic Insights
The proposed mechanism begins with formic acid protonating the quinazolinone carbonyl, rendering it electrophilic (Figure 1). Intramolecular attack by the β-aminoalkyl group forms the six-membered pyrimidine ring, followed by dehydration to yield the final product.
Table 1: Representative Yields for Formic Acid-Catalyzed Cyclization
| Substituent (R) | Yield (%) | Purity (%) |
|---|---|---|
| -H | 87 | 98 |
| -OCH₃ | 92 | 97 |
| -Cl | 78 | 95 |
Multi-Component Reaction (MCR) Strategy
A novel one-pot MCR strategy developed by Aurigene combines isatoic anhydride, primary amines, and NCTS (N-cyano-4-methyl-N-phenylbenzenesulfonamide) under optimized conditions.
Reaction Conditions and Scope
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Base : Lithium hexamethyldisilazide (LiHMDS) in 1,4-dioxane outperforms alternatives like DBU or K₂CO₃, achieving 70–85% yields.
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Amine selection : Aliphatic amines (e.g., 3,3-dimethoxypropan-1-amine) yield this compound directly via intramolecular cyclization, whereas aromatic amines require harsher conditions.
Mechanistic Pathway
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Nucleophilic ring-opening : Amine attacks isatoic anhydride, forming an anthranilamide intermediate.
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Cyanamide coupling : NCTS reacts with the amine to generate an imine intermediate.
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Cyclization : Sequential intramolecular attacks form the quinazolinone and pyrimidine rings, followed by tautomerization.
Table 2: Yield Variation with Amine Substituents
| Amine Type | Yield (%) |
|---|---|
| Aliphatic (linear) | 82 |
| Aliphatic (cyclic) | 78 |
| Aromatic | 52 |
Dithiazole-Based Cyclization Routes
A multi-step approach from Seoul National University employs dithiazoles and 3,4-dimethoxyphenethylamine to construct the tetracyclic core.
Synthetic Sequence
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Dithiazole-amine coupling : Reacting 1,3,2-dithiazole derivatives with phenethylamine in CH₂Cl₂ yields 3,4-dihydroquinazoline carbonitriles.
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Trifluoroacetic anhydride (TFAA) activation : Converts carbonitriles to quinazoline-2,4-diones at 120–130°C.
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P₂O₅/POCl₃ cyclization : Forms the final pyrimidoquinazoline framework in xylene (130°C, 12 hours).
Advantages and Limitations
Table 3: Performance of Dithiazole-Derived Intermediates
| Dithiazole Substituent | Cyclization Yield (%) |
|---|---|
| -Cl | 94 |
| -Br | 91 |
| -OCH₃ | 88 |
Comparative Analysis of Methodologies
Efficiency Metrics
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Formic acid method : Ideal for small-scale synthesis (high purity, minimal byproducts).
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MCR strategy : Scalable for diverse analogs but requires costly LiHMDS.
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Dithiazole route : High-yielding but technically demanding.
Table 4: Method Comparison
| Parameter | Formic Acid | MCR | Dithiazole |
|---|---|---|---|
| Average yield (%) | 85 | 78 | 91 |
| Reaction time (h) | 8 | 24 | 36 |
| Scalability | Moderate | High | Low |
Chemical Reactions Analysis
Types of Reactions
6-Oxo-1,2,3,4-tetrahydro-6H-pyrimido(2,1-b)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Synthesis and Structural Characteristics
The compound can be synthesized through various methods involving cyclization reactions of precursor compounds. Its structure features a fused pyrimidine and quinazoline ring system, which is critical for its biological activity. The synthesis often employs methods such as [3+3] cyclization or one-pot reactions, which facilitate the formation of the desired heterocyclic framework efficiently .
Anticancer Activity
3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one has shown significant anticancer properties in various studies. For instance, derivatives of this compound have been evaluated for their cytotoxic effects against several cancer cell lines, including breast (MCF-7), melanoma (B16), and endothelioma (sEnd.2) cells. The IC50 values indicate the concentration required to inhibit cell viability by 50%, demonstrating promising results in vitro .
| Cell Line | IC50 (μM) | Compound Tested |
|---|---|---|
| MCF-7 | 15.5 | This compound |
| B16 | 20.0 | This compound |
| sEnd.2 | 12.0 | This compound |
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various bacterial strains. In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent for treating infections .
Anticonvulsant Activity
Research has indicated that derivatives of this compound exhibit anticonvulsant activity in animal models. The effectiveness is often evaluated using the maximal electroshock (MES) seizure model, where compounds are administered to assess their ability to prevent seizures induced by electrical stimulation .
Case Study 1: Anticancer Efficacy Evaluation
A study published in a peer-reviewed journal assessed the anticancer efficacy of several derivatives of this compound against multiple cancer cell lines. The results highlighted that certain modifications to the compound's structure significantly enhanced its potency against breast cancer cells.
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of this compound against clinical isolates of bacteria responsible for hospital-acquired infections. The findings demonstrated that specific derivatives exhibited substantial antibacterial activity, supporting further development as an antimicrobial agent.
Conclusion and Future Directions
The diverse applications of this compound highlight its potential as a versatile scaffold in drug discovery. Future research should focus on optimizing its structure to enhance efficacy and reduce toxicity while exploring additional therapeutic areas such as neuroprotection and anti-inflammatory effects.
This compound represents a promising avenue for developing new therapeutic agents across various medical fields due to its significant biological activities and structural versatility.
Mechanism of Action
The mechanism of action of 6-Oxo-1,2,3,4-tetrahydro-6H-pyrimido(2,1-b)quinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with DNA and RNA, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural, synthetic, and biological distinctions between 3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one and related heterocycles:
Structural and Functional Differences
Heteroatom Composition: The base compound contains two nitrogen atoms in the pyrimidine ring. Indoloquinazoline derivatives (e.g., 8-methyl-12-oxoindolo[2,1-b]quinazolin-6(12H)-one) feature an indole ring, increasing π-π stacking interactions critical for DNA intercalation .
Substituent Effects: Antifungal Activity: Substituents like 14-methyl-7,8,13b,14-tetrahydroindolo[2′,3′:3,4]pyrido[2,1-b]quinazolin-5(13H)-one enhance antifungal potency compared to 2-methylisoquinolin-1(2H)-one derivatives . Halogenation: Bromo or chloro substituents (e.g., 8-bromo-12-oxoindolo[2,1-b]quinazolin-6(12H)-one) improve apoptosis-inducing activity in leukemia cells .
Synthetic Routes: The base compound is synthesized via intramolecular cyclization, while pyrido-pyrimido-thiadiazinones require formaldehyde-mediated annulation . Biginelli reactions are employed for pyrazoloquinazolinones, enabling regioselective substitutions .
Key Research Findings
Polymorphism : this compound exhibits polymorphic forms due to halogen bonding (e.g., iodinated derivatives), impacting solubility and bioavailability .
SAR Insights: Methyl or methoxy groups at position 8 of indoloquinazolinones (e.g., 8-methoxy-12-oxoindolo[2,1-b]quinazolin-6(12H)-one) reduce antifungal activity compared to halogenated analogs . Thiadiazine-fused analogs show superior antimicrobial activity due to enhanced membrane permeability .
Biological Activity
3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.
1. Synthesis and Structural Characteristics
The compound belongs to a class of tricyclic quinazolines, which are synthesized through various methods, including formic acid-catalyzed intramolecular cyclization. This method has been shown to yield high amounts of the desired product from precursors like 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones . The molecular formula for this compound is with a molecular weight of 187.20 g/mol .
2.1 Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that derivatives of pyrimidoquinazoline exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from this scaffold were assessed for their activity against MCF-7 (breast), HCT-116 (colon), and A549 (lung) cancer cells, showing IC50 values ranging from 6.90 to 51.46 µM .
Table 1: Cytotoxic Activity of Pyrimidoquinazoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 7c | MCF-7 | 14.34 |
| 7h | MCF-7 | 10.39 |
| 7s | HCT-116 | 6.90 |
| Doxorubicin | MCF-7 | 19.35 |
2.2 Cholinesterase Inhibition
Another significant biological activity of this compound is its role as a cholinesterase inhibitor. Research indicates that cyclic acyl guanidines, including derivatives of this compound, exhibit potent inhibition towards both acetylcholinesterase and butyrylcholinesterase enzymes. This property is particularly relevant for the development of treatments for neurodegenerative diseases such as Alzheimer's disease .
Table 2: Cholinesterase Inhibition Potency
| Compound | Enzyme Type | Inhibition Potency |
|---|---|---|
| Unsubstituted cyclic acyl guanidine | Acetylcholinesterase | Potent |
| Unsubstituted cyclic acyl guanidine | Butyrylcholinesterase | Selective |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Anticancer Mechanism : The anticancer effects are thought to arise from the inhibition of receptor tyrosine kinases (RTKs), which are critical in cell signaling pathways related to proliferation and survival in cancer cells .
- Cholinesterase Inhibition : The inhibition of cholinesterases may enhance cholinergic neurotransmission, providing therapeutic benefits in cognitive disorders by mitigating symptoms associated with acetylcholine deficiency .
4. Case Studies
Several case studies have documented the efficacy of compounds related to this compound:
- Study on Anticancer Activity : A study demonstrated that specific derivatives exhibited higher cytotoxicity compared to standard chemotherapeutics like doxorubicin against various cancer cell lines, suggesting a promising avenue for further drug development.
- Neuroprotective Effects : Another investigation into the neuroprotective properties revealed that certain derivatives could improve cognitive function in animal models by acting as selective cholinesterase inhibitors.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one and its analogs?
- Methodology : A multi-step synthesis approach is typically used. For example, analogous quinazolinones are synthesized via condensation reactions between aldehydes and thioacetates, followed by cyclization. Hydrogenation or diazotization steps may be incorporated to stabilize the dihydro scaffold . Key intermediates are characterized using NMR and IR spectroscopy to confirm regioselectivity and functional group integrity .
Q. What spectroscopic and crystallographic techniques are critical for structural validation?
- Methodology :
- X-ray crystallography : Single-crystal X-ray diffraction is essential for resolving bond angles, hydrogen bonding networks, and polymorphism. For instance, two polymorphic forms of a related compound (5-7-11) were distinguished via differences in halogen bonding interactions .
- Spectroscopy : H/C NMR and FT-IR confirm substituent positions and hydrogenation states. LC-MS and elemental analysis validate molecular weight and purity .
Q. How is the compound’s stability assessed under varying storage conditions?
- Methodology : Stability studies are conducted using accelerated degradation tests (e.g., exposure to heat, light, humidity). For similar heterocycles, storage at 2–8°C in inert atmospheres preserves integrity, as evidenced by consistent NMR spectra over time .
Advanced Research Questions
Q. How can polymorphism in this compound derivatives impact pharmacological activity?
- Methodology : Polymorph screening via differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) identifies crystalline forms. For example, polymorphs of 5-7-11 showed distinct bioactivity due to altered intermolecular interactions. Computational modeling (e.g., DFT) predicts solubility and binding affinity variations .
Q. What strategies resolve contradictions in crystallographic or spectroscopic data?
- Methodology :
- Data reconciliation : Cross-validate crystallographic results with spectroscopic data (e.g., NMR coupling constants) to confirm conformation. For compound 5-7-12, X-ray data resolved ambiguities in dihydroquinazoline ring puckering .
- Dynamic NMR : Detect rotational barriers or tautomerism in solution, which may explain discrepancies between solid-state and solution-phase data .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Methodology :
- Analog synthesis : Introduce substituents (e.g., halogens, nitro groups) at positions 2, 3, or 8 to modulate electronic effects. For SAR405, a related Vps34 inhibitor, trifluoromethyl and morpholino groups enhanced target affinity .
- Enzyme assays : Test inhibition against targets like kinases or DNA repair enzymes. IC values and molecular docking (e.g., AutoDock) correlate substituent effects with activity .
Q. What mechanisms underlie its potential enzyme inhibition?
- Methodology :
- Kinetic studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics. For benzothiazine analogs, hydrophobic interactions dominated enzyme binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
